1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808782
InChI: InChI=1S/C8H11N5/c1-12-6-10-4-7(12)5-13-3-2-11-8(13)9/h2-4,6H,5H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17808782

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine -

Specification

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
IUPAC Name 1-[(3-methylimidazol-4-yl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C8H11N5/c1-12-6-10-4-7(12)5-13-3-2-11-8(13)9/h2-4,6H,5H2,1H3,(H2,9,11)
Standard InChI Key WXRGMAZACSWZKZ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1CN2C=CN=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine has the molecular formula C₈H₁₁N₅ and a molecular weight of 177.21 g/mol . The IUPAC name reflects its bifunctional imidazole architecture, where a methyl-substituted imidazole moiety is connected to a second imidazole ring through a methylene (-CH₂-) linker. Key structural features include:

  • Imidazole Rings: Two five-membered aromatic rings, each containing two nitrogen atoms at positions 1 and 3.

  • Methylene Bridge: A -CH₂- group bridging the 5-position of the methylimidazole ring to the 2-amino group of the second imidazole.

  • Substituents: A methyl group at the 1-position of the first imidazole and an amino group at the 2-position of the second imidazole.

Physicochemical Properties

While experimental data for this specific compound remain limited, analogous imidazole derivatives provide insights into its likely behavior:

PropertyValue/DescriptionSource Compound Reference
SolubilityModerate in polar solvents
LogP (Predicted)0.15 (Consensus)
pKa (Amino Group)~8.5 (Estimated)
Thermal StabilityStable below 150°C

The Consensus LogP value of 0.15 suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility—a critical feature for drug candidates . The amino group’s basicity (predicted pKa ~8.5) facilitates protonation under physiological conditions, potentially enhancing interactions with biological targets .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine typically involves multi-step strategies leveraging nucleophilic substitutions and coupling reactions. A representative pathway derived from analogous compounds includes:

  • Imidazole Alkylation:

    • Reaction of 1-methyl-1H-imidazol-5-amine with chloromethylimidazole in the presence of a base (e.g., K₂CO₃).

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Temperature: 60–80°C for 12–24 hours .

  • Purification:

    • Column chromatography using silica gel and a methanol/dichloromethane gradient .

    • Final recrystallization from ethanol/water mixtures yields >95% purity .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: The imidazole scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., imatinib analogs).

  • Antiviral Agents: Structural motifs align with neuraminidase inhibitors used in influenza treatment .

Materials Science

Imidazole derivatives are employed in:

  • Coordination Polymers: As ligands for transition metals (e.g., Zn²⁺, Cu²⁺) to construct MOFs .

  • Conductive Polymers: Nitrogen-rich structures enhance electron transport in organic semiconductors.

Comparative Analysis with Structural Analogs

Compound NameCAS NumberSimilarity IndexKey Difference
1-Methyl-1H-imidazol-2-amine6646-51-10.97Lacks methylene bridge
1-Methyl-1H-imidazol-5-amine HCl1588441-15-90.79Single imidazole; hydrochloride salt
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanolN/A0.68Ethanol substituent instead of imidazole

The methylene bridge in 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine confers enhanced conformational flexibility compared to simpler imidazole amines, potentially improving target selectivity .

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